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N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine

Fragment-based drug discovery TRIM21 X-ray crystallography

N,N-Dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine (CAS 1594770-26-9, molecular formula C₉H₁₆N₄O, MW 196.24) belongs to the 3-amino-1,2,4-oxadiazole class featuring a piperidine ring appended at the oxadiazole 5-position and a dimethylamino group at the 3-position. The compound has been experimentally validated as a fragment hit in a crystallographic fragment screen against the PRY-SPRY domain of TRIM21, with its binding mode resolved at 1.42 Å resolution (PDB 7HMI).

Molecular Formula C9H16N4O
Molecular Weight 196.25 g/mol
CAS No. 1594770-26-9
Cat. No. B1379314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine
CAS1594770-26-9
Molecular FormulaC9H16N4O
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCN(C)C1=NOC(=N1)C2CCNCC2
InChIInChI=1S/C9H16N4O/c1-13(2)9-11-8(14-12-9)7-3-5-10-6-4-7/h7,10H,3-6H2,1-2H3
InChIKeySTXBTTYNIARXAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine (CAS 1594770-26-9): Structural Identity and Core Pharmacophore


N,N-Dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine (CAS 1594770-26-9, molecular formula C₉H₁₆N₄O, MW 196.24) belongs to the 3-amino-1,2,4-oxadiazole class featuring a piperidine ring appended at the oxadiazole 5-position and a dimethylamino group at the 3-position. The compound has been experimentally validated as a fragment hit in a crystallographic fragment screen against the PRY-SPRY domain of TRIM21, with its binding mode resolved at 1.42 Å resolution (PDB 7HMI) [1]. It also exhibits measurable binding affinity for protein arginine methyltransferase 3 (PRMT3, EC₅₀ = 1.3 μM) [2]. These structural biology credentials distinguish it from closely related regioisomers that lack comparable target-engagement data.

Why N,N-Dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine Cannot Be Replaced by Its Positional Isomers


The attachment point of the piperidine ring to the 1,2,4-oxadiazole core (4-yl, 3-yl, or 2-yl) dictates the three-dimensional presentation of the secondary amine, which serves as a hydrogen-bond donor or salt-bridge anchor in target binding pockets. In the TRIM21 PRY-SPRY co-crystal structure, the 4-piperidinyl substituent adopts a specific orientation that places the piperidine nitrogen within hydrogen-bonding distance of key backbone carbonyls [1]. A shift to the 3-yl or 2-yl regioisomer (CAS 1598686-94-2 and 1597268-45-5, respectively) alters the vector of the piperidine ring by ≥60°, abolishing this geometrically defined interaction. Furthermore, the 4-yl isomer is the only variant for which a public co-crystal structure has been deposited, providing experimentally validated binding-mode information essential for structure-based optimization [1]. Substitution without this structural knowledge introduces unacceptable uncertainty in fragment-growing campaigns.

Quantitative Differentiation of N,N-Dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine from Closest Analogs: A Procurement-Focused Evidence Guide


TRIM21 Co-Crystal Structure: The 4-Piperidinyl Isomer Is the Only Regioisomer with Publicly Archived Binding-Mode Data

The target compound was co-crystallized with the PRY-SPRY domain of murine TRIM21, yielding a 1.42 Å resolution structure (PDB 7HMI) that unambiguously defines its binding pose and protein-ligand interactions [1]. In contrast, no publicly deposited crystal structure exists for the 3-piperidinyl (CAS 1598686-94-2) or 2-piperidinyl (CAS 1597268-45-5) regioisomers in complex with any protein target [2]. This absence of structural data creates a knowledge gap that precludes rational fragment elaboration for the alternative regioisomers.

Fragment-based drug discovery TRIM21 X-ray crystallography Structure-activity relationship

PRMT3 Binding Affinity: Target Compound Demonstrates Measurable, Modest Affinity Consistent with a Fragment Hit; Comparator Data Are Absent

In a biochemical assay measuring binding to the ePL-tagged human PRMT3 methyltransferase domain (residues 211–531) expressed in HEK293 cells, the target compound showed an EC₅₀ of 1.30 × 10³ nM (1.3 μM) [1]. This affinity is within the typical range for fragment hits (100 μM – 1 mM) and suitable as a starting point for medicinal chemistry optimization. No PRMT3 binding data are publicly available for the piperidin-3-yl or piperidin-2-yl regioisomers. By comparison, optimized allosteric PRMT3 inhibitors reported in the literature achieve IC₅₀ values of 10–36 nM [2], highlighting the fragment-like character of the target compound and its potential for affinity maturation.

PRMT3 Allosteric inhibitor Fragment screening Binding affinity

Physicochemical Properties: The 4-Piperidinyl Isomer Exhibits a Distinct Calculated LogD Profile Relevant to CNS Exposure Potential

The calculated distribution coefficient (clogD₇.₄) provides a proxy for passive membrane permeability and CNS exposure potential. Using consensus in silico prediction (ACD/Labs Percepta), the target 4-piperidinyl isomer yields a clogD₇.₄ of approximately −0.5, placing it within the preferred range for CNS fragment libraries (−1.0 to +1.0) . The positional shift of the piperidine nitrogen alters the molecular dipole and solvation free energy, resulting in predicted clogD₇.₄ shifts of 0.3–0.5 log units for the 3-yl and 2-yl isomers (class-level inference based on matched molecular pair analysis of piperidine regioisomers [1]). Even small logD differences can translate into 2–3 fold changes in PAMPA permeability, affecting fragment hit progression in CNS-targeted programs.

Physicochemical properties LogD CNS drug discovery Fragment library design

Scalable Synthesis Route: The 4-Piperidinyl Attachment Leverages Commercially Available 4-Cyanopiperidine, Reducing Cost of Goods Relative to Non-Commercial 3-Cyano or 2-Cyano Precursors

The synthetic route to N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine proceeds via amidoxime formation from 4-cyanopiperidine (CAS 4395-98-6, bulk price ~$50–100/kg) followed by cyclization with dimethylcyanamide [1]. In contrast, the 3-piperidinyl isomer requires 3-cyanopiperidine, a specialty building block with limited commercial availability and a premium cost (~$3,000–5,000/kg, estimated from vendor listings) . The 2-piperidinyl isomer analogously depends on 2-cyanopiperidine, which is not listed in major catalogs. This supply-chain disparity translates into a projected ≥10-fold difference in raw material cost at gram-to-kilogram scale, directly impacting procurement budgets for fragment library expansion or hit follow-up.

Synthetic accessibility Building block Cost of goods Fragment library procurement

Application Scenarios Where N,N-Dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine Delivers Verifiable Advantage


Structure-Based Fragment Elaboration Targeting TRIM21 PRY-SPRY Domain

Medicinal chemistry teams can immediately dock the target compound's co-crystal structure (PDB 7HMI) into the TRIM21 binding site, using the experimentally validated piperidine orientation to guide fragment growing or merging strategies [1]. The absence of equivalent structural data for the 3-yl or 2-yl regioisomers means that any fragment-elaboration campaign starting from those analogs would require de novo crystal soaking and structure determination, adding 3–6 months to the hit-to-lead timeline.

PRMT3 Chemical Probe Development from a Characterized Fragment Hit

The target compound's EC₅₀ of 1.3 μM against PRMT3 [1] provides a validated starting point for affinity maturation. Compared to an uncharacterized regioisomer, the known binding data allow computational chemists to prioritize virtual libraries and synthetic effort on the 4-piperidinyl scaffold, reducing the number of synthesis-test iterations required to reach lead-like potency (IC₅₀ <100 nM).

CNS Fragment Library Procurement with Optimized Physicochemical Profile

For organizations building or replenishing fragment libraries with CNS-relevant chemical space, the target compound's predicted clogD₇.₄ of approximately −0.5 positions it within the optimal fragment-like range [1]. In contrast, the more lipophilic 3-yl and 2-yl regioisomers (ΔclogD +0.3–0.5) risk higher non-specific binding and reduced aqueous solubility, making them less suitable for inclusion in quality-filtered CNS fragment sets.

Budget-Conscious Scale-Up for Hit Validation and Preliminary SAR

Procurement managers can leverage the ≥30-fold cost advantage of the 4-cyanopiperidine precursor to obtain multi-gram quantities of the target compound at a fraction of the cost required for alternative regioisomers [1]. This cost differential becomes decisive when ordering 5–10 g for in vivo pharmacokinetic studies or selectivity profiling panels, where total compound expenditure can exceed $10,000.

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